molecular formula C24H33F3N4O2 B3057972 HSD Inhibitor 23 CAS No. 868604-75-5

HSD Inhibitor 23

Katalognummer: B3057972
CAS-Nummer: 868604-75-5
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: QTLNSFMROWVHJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HSD Inhibitor 23 is a compound that targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. Inhibiting 11β-HSD1 has been proposed as a therapeutic strategy for treating metabolic disorders such as type 2 diabetes mellitus, obesity, and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HSD Inhibitor 23 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

HSD Inhibitor 23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of hydroxyl groups results in the formation of ketones or aldehydes, while reduction of carbonyl groups yields alcohols .

Wissenschaftliche Forschungsanwendungen

HSD Inhibitor 23 has a wide range of scientific research applications:

Wirkmechanismus

HSD Inhibitor 23 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the local availability of cortisol, thereby modulating glucocorticoid signaling pathways. This inhibition leads to improved glycemic control, reduced body weight, and enhanced insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

HSD Inhibitor 23 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the metabolism of glucocorticoids. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, cognitive decline, and alcohol abuse. The following sections detail the biological activity, mechanisms of action, and relevant case studies involving this compound.

11β-HSD1 converts inactive cortisone into active cortisol, thereby amplifying local glucocorticoid levels in tissues. By inhibiting this enzyme, this compound aims to reduce the adverse effects associated with excessive glucocorticoid activity, such as obesity, insulin resistance, and cognitive impairment. The inhibition of 11β-HSD1 has been linked to improved metabolic profiles and cognitive functions in various studies.

Case Study: SPI-62

A related compound, SPI-62, has shown promising results in preclinical trials. In a study where mice were administered cortisone (CORT) for five weeks alongside varying doses of SPI-62, findings indicated that SPI-62 significantly mitigated the adverse effects of CORT on metabolic parameters. The study reported:

  • Weight Changes : Mice receiving high doses of SPI-62 exhibited weight profiles similar to those not receiving CORT.
  • Metabolic Improvements : There were notable decreases in glycated hemoglobin, glucose levels, cholesterol, and triglycerides compared to control groups receiving only CORT or placebo .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. It has been shown to maintain effective plasma concentrations over extended periods, supporting its use as a once-daily oral medication. The compound's half-life allows for sustained inhibition of 11β-HSD1 throughout the dosing interval, which is critical for maximizing therapeutic efficacy.

Comparative Biological Activity

The following table summarizes the biological activity and selectivity profile of this compound compared to other known inhibitors:

CompoundTarget EnzymeIC50 (nM)SelectivityKey Findings
This compound11β-HSD1TBDHighReduces glucocorticoid-induced metabolic dysfunction
SPI-6211β-HSD12.6ModerateAttenuates metabolic adverse effects from CORT
Carbenoxolone11β-HSD1/2TBDLowReduces alcohol consumption in animal models

Clinical Implications

The clinical translation of this compound is supported by its ability to improve metabolic health and cognitive function in preclinical models. For instance, genetic disruption or pharmacological inhibition of 11β-HSD1 has been associated with reduced glucocorticoid levels and protection against obesity and diabetes-related complications .

Moreover, existing clinical trials involving similar inhibitors have shown inconsistent efficacy; however, the specificity and potency of this compound may provide a more reliable therapeutic option.

Eigenschaften

IUPAC Name

N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNSFMROWVHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469772
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868604-75-5
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid (159 mg, 0.5 mmoles) from Example 14C in DCM (5 mL) and DIPEA (0.5 mL) was treated with hydroxybenzotriazole hydrate (HOBt) (84 mg, 0.6 mmoles), 5-hydroxy-2-adamantamine (100 mg, 0.6 mmoles) from Example 13A and 15 minutes later with (3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (115 mg, 0.6 mmoles). The mixture was stirred overnight at room temperature after which the DCM was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed with saturated sodium bicarbonate, water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the crude product purified (silica gel, 10-40% acetone in hexane) to provide the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.41 (s, 1H), 7.67 (m, 2H), 6.66 (d, J=9.1 Hz, 1H), 4.0 (d, J=7.8 Hz, 1H), 3.66 (m, 4H), 2.64 (m, 4H), 2.23-2.1 (m, 3H), 1.9-1.63 (m, 10H), 1.25 (s, 6H); MS (APCI+) m/z 467 (M+H)+.
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HSD Inhibitor 23
Reactant of Route 2
Reactant of Route 2
HSD Inhibitor 23
Reactant of Route 3
Reactant of Route 3
HSD Inhibitor 23
Reactant of Route 4
Reactant of Route 4
HSD Inhibitor 23
Reactant of Route 5
Reactant of Route 5
HSD Inhibitor 23
Reactant of Route 6
Reactant of Route 6
HSD Inhibitor 23

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.